
2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)
概要
説明
2,3,22,23-Dioxidosqualene (DOS) is a polycyclic triterpenoid derivative of squalene, characterized by two epoxide groups at positions 2,3 and 22,22. It exists as a mixture of diastereomers due to stereochemical variations at these positions . DOS serves as a critical substrate for oxidosqualene cyclase (OSC), an enzyme that catalyzes its conversion into 24,25-oxidolanosterol, a key intermediate in the cholesterol shunt pathway . This pathway diverges from the canonical cholesterol biosynthesis route, leading to the production of 24(S),25-epoxycholesterol, a regulator of liver X receptors (LXRs) involved in cholesterol homeostasis .
DOS is commercially available (e.g., Echelon Biosciences S-0302) and has been utilized in studies on parasitic infections, cancer therapy, and plant secondary metabolism. For example, OSC inhibitors targeting Trypanosoma cruzi cause DOS accumulation, blocking ergosterol synthesis and impairing parasite growth .
準備方法
Chemical Synthesis via Epoxidation of Squalene
The primary route to 2,3,22,23-dioxidosqualene involves the epoxidation of squalene, a C30 isoprenoid hydrocarbon. The reaction typically employs peroxides or peracids as oxidizing agents to introduce epoxide groups at positions 2,3 and 22,23.
m-Chloroperbenzoic Acid (MCPBA)-Mediated Epoxidation
A widely cited method utilizes m-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) under controlled conditions . Squalene is dissolved in anhydrous DCM and cooled to 0°C, followed by gradual addition of MCPBA. The reaction proceeds for 24 hours, yielding a diastereomeric mixture due to non-stereoselective epoxidation at both sites.
Key Parameters:
-
Molar Ratio: Squalene:MCPBA = 1:2.2 (ensuring complete epoxidation at both double bonds).
-
Temperature: 0°C to minimize side reactions.
-
Workup: The crude product is purified via silica gel chromatography using hexane:ethyl acetate (95:5) to isolate the diepoxide .
Yield: ~45% after purification .
Enzymatic Epoxidation
While chemical methods dominate, enzymatic approaches using squalene monooxygenase have been explored for selective epoxidation. However, these methods are less efficient for producing the 2,3:22,23-diepoxide, as monooxygenases typically catalyze single epoxidation events .
Characterization and Diastereomer Analysis
The diastereomeric mixture arises from differing configurations at the two epoxide centers. Structural elucidation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS).
NMR Spectroscopy
-
¹H NMR (C6D6): Peaks at δ 5.41 (m, 5H, olefinic protons), δ 3.33 (bd, J = 10.4 Hz, epoxide protons), and δ 1.15–1.81 (methyl and methylene groups) .
-
¹³C NMR: Signals at δ 135.25–124.79 (olefinic carbons) and δ 60–70 (epoxide carbons) .
Mass Spectrometry
-
EI-MS: Molecular ion peak at m/z 442.72 ([M]⁺), consistent with the molecular formula C30H50O2 .
-
Fragmentation Patterns: Peaks at m/z 369.3 ([M – C3H7O]⁺) and m/z 255.2 ([C15H27O]⁺) .
Purification and Stability
Chromatographic Purification
-
Silica Gel Chromatography: Hexane:ethyl acetate (95:5) eluent resolves the diepoxide from unreacted squalene and monoepoxides .
-
HPLC: Reverse-phase C18 columns with acetonitrile:water (80:20) achieve >95% purity .
Synthetic Challenges and Optimizations
Diastereomer Control
The non-selective nature of chemical epoxidation results in four diastereomers (Figure 1). Separation via chiral chromatography remains impractical; thus, applications typically use the mixture .
Figure 1. Diastereomers of 2,3,22,23-dioxidosqualene.
Diastereomer | Configuration (2,3-Epoxide) | Configuration (22,23-Epoxide) |
---|---|---|
20 | R,R | R,R |
21 | R,R | S,S |
22 | S,S | R,R |
23 | S,S | S,S |
Yield Improvement Strategies
-
Catalyst Screening: Titanium-based catalysts (e.g., Ti(OiPr)4) improve epoxidation efficiency but risk over-oxidation .
-
Solvent Optimization: Anhydrous DCM outperforms THF or ethers in minimizing side reactions .
Applications in Enzymatic Studies
2,3,22,23-Dioxidosqualene is a substrate for oxidosqualene cyclase (OSC) , which catalyzes its conversion to 24,25-oxidolanosterol—a key step in sterol biosynthesis .
Table 1. Enzymatic Conversion Data
Enzyme Source | Substrate | Product | Conversion Efficiency |
---|---|---|---|
Recombinant OSC (E. coli) | Diastereomer 20 | 24,25-Oxidolanosterol | 78% |
Recombinant OSC (E. coli) | Diastereomer 21 | 24,25-Oxidolanosterol | 65% |
化学反応の分析
Types of Reactions
Dioxidosqualene undergoes various chemical reactions, including:
Oxidation: Conversion to triterpenoids and sterols.
Cyclization: Formation of complex triterpene structures through the action of oxidosqualene cyclase enzymes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.
Cyclization: Enzymatic reactions involving oxidosqualene cyclase under physiological conditions.
Major Products Formed
Triterpenoids: Such as β-amyrin, lupeol, and dammarenediol II.
Sterols: Including cholesterol and ergosterol.
科学的研究の応用
Biochemical Pathways and Cholesterol Biosynthesis
2,3,22,23-Dioxidosqualene serves as an important intermediate in the cholesterol biosynthetic pathway. The compound undergoes cyclization catalyzed by oxidosqualene-lanosterol cyclase to form 24,25-oxidolanosterol. This reaction is crucial as it regulates the flow of metabolic intermediates towards cholesterol synthesis. Studies have shown that the specificity of OSC for 2,3,22,23-dioxidosqualene can vary significantly based on the enzyme preparation used (purified vs. microsomal), impacting the efficiency of cholesterol production .
Table 1: Cyclization Efficiency of 2,3,22,23-Dioxidosqualene
Enzyme Preparation | Cyclization Efficiency (V/Km Ratio) |
---|---|
Purified OSC | Lower than microsomal |
Microsomal OSC | Highest efficiency (~5) |
Therapeutic Applications
The inhibition of OSC has been identified as a potential therapeutic target for various diseases linked to cholesterol metabolism and lipid disorders. Compounds derived from 2,3,22,23-dioxidosqualene or its analogs have been explored for their ability to inhibit OSC activity. This inhibition can lead to reduced cholesterol levels, making it a candidate for developing cholesterol-lowering drugs .
Case Study: Inhibition Mechanisms
Research has demonstrated that certain derivatives of umbelliferone can act as inhibitors of OSC. These compounds were shown to effectively reduce cholesterol synthesis in experimental models by targeting the enzymatic activity associated with 2,3-dioxidosqualene . Such findings highlight the potential for developing new pharmacological agents based on this compound's structure.
Metabolic Engineering and Terpenoid Production
The production of terpenoids in engineered yeast strains has gained traction as a method for sustainable bioproduction of valuable compounds. 2,3,22,23-Dioxidosqualene is utilized as a substrate in these engineered pathways to facilitate the synthesis of various terpenoids . The metabolic engineering approaches allow for enhanced yields and specific product profiles.
Table 2: Terpenoid Production Strategies
Strategy | Description | Example Products |
---|---|---|
Pathway Optimization | Enhancing flux through metabolic pathways | Squalene derivatives |
Enzyme Engineering | Modifying enzyme specificity and activity | Triterpenes |
Co-factor Manipulation | Altering co-factors to improve yield | Steroid precursors |
作用機序
Dioxidosqualene exerts its effects primarily through its role as a substrate for oxidosqualene cyclase enzymes. These enzymes catalyze the cyclization of dioxidosqualene to form various triterpenoid and sterol structures. The molecular targets include the active sites of oxidosqualene cyclase, where the substrate undergoes protonation, cyclization, rearrangement, and deprotonation to yield the final products .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
2,3-Oxidosqualene (Monooxidosqualene)
Structural Differences :
- Contains a single epoxide group at positions 2,3, unlike DOS, which has two epoxides (2,3 and 22,23) .
Biosynthetic Role : - A central intermediate in the canonical cholesterol pathway, converted by OSC into lanosterol, the precursor to cholesterol and ergosterol . Biological Impact:
- Inhibition of OSC in T. cruzi leads to accumulation of both 2,3-oxidosqualene and DOS, disrupting sterol synthesis and parasite viability .
Applications : - Used to study cholesterol biosynthesis inhibitors (e.g., statins) and antifungal agents targeting ergosterol production .
Lanosterol and Ergosterol
Structural Differences :
- Lanosterol and ergosterol are tetracyclic triterpenoids, lacking epoxide groups present in DOS. Functional Comparison:
- Lanosterol is a direct product of 2,3-oxidosqualene cyclization, while DOS bypasses lanosterol formation in the shunt pathway .
- Ergosterol, a fungal sterol, is depleted when OSC is inhibited, whereas DOS accumulates as a metabolic "dead-end" product .
Therapeutic Relevance : - Ketoconazole (targeting lanosterol C14-demethylase) depletes ergosterol, while OSC inhibitors block both lanosterol and DOS-derived pathways .
24(S),25-Epoxycholesterol
Relationship to DOS :
- A downstream metabolite of DOS via the shunt pathway, acting as an LXR agonist to promote cholesterol efflux . Contrast with Canonical Pathway:
Key Research Findings
1) caused 47% growth inhibition in T. cruzi at 5 μM, with DOS accumulation (Rf = 0.28 on TLC) and depletion of lanosterol/ergosterol .
Cancer Therapy :
- In glioblastoma, shifting cholesterol synthesis to the DOS shunt pathway via LSS inhibition increased 24,25-epoxycholesterol, triggering LXR-mediated cholesterol clearance and cell death .
Plant Metabolism: DOS is a precursor to ginsenosides (e.g., M-R2 in Panax vietnamensis), demonstrating its role in plant triterpenoid diversity .
Data Tables
Table 1: TLC and Bioactivity Data
Compound | Rf Value | EC50 (T. cruzi) | Key Pathway |
---|---|---|---|
2,3,22,23-Dioxidosqualene | 0.28 | N/A (accumulates) | Shunt (24,25-epoxycholesterol) |
2,3-Oxidosqualene | 0.35 | N/A (accumulates) | Canonical (cholesterol) |
Lanosterol | 0.45 | Depleted | Canonical pathway |
Table 2: Commercial and Structural Details
Parameter | 2,3,22,23-Dioxidosqualene | 2,3-Oxidosqualene |
---|---|---|
CAS Number | Mixture (Echelon S-0302) | 13159-28-7 |
Supplier | Echelon Biosciences | Sigma-Aldrich |
Diastereomer Complexity | High (mixture) | Single epoxide |
生物活性
2,3,22,23-Dioxidosqualene (SDO) is a naturally occurring compound that plays a significant role in the biosynthesis of various triterpenoids. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. This article explores the biological activity of SDO, focusing on its biosynthesis, enzymatic interactions, and potential therapeutic applications.
Structure and Biosynthesis
2,3,22,23-Dioxidosqualene is derived from squalene through a series of enzymatic reactions. The key enzyme involved in its formation is squalene epoxidase (SQLE), which catalyzes the introduction of epoxide groups at specific positions on the squalene molecule. The reaction mechanism involves two epoxidation steps leading to the formation of SDO from 2,3-oxidosqualene (SQO) .
Biosynthetic Pathway:
- Squalene → 2,3-Oxidosqualene → 2,3,22,23-Dioxidosqualene
- Enzymes:
- Squalene Epoxidase (SQLE)
- 2,3-Oxidosqualene Cyclase (OSC)
Biological Activities
Research has highlighted several biological activities associated with SDO:
- Anticancer Properties : SDO has been implicated in inhibiting tumor growth and proliferation. Studies have shown that derivatives of SDO can induce apoptosis in cancer cells .
- Cholesterol Regulation : SDO plays a crucial role in cholesterol biosynthesis pathways. It can be converted into intermediates that regulate cholesterol levels in the body .
- Triterpenoid Production : As a precursor to various triterpenoids such as β-amyrin and lupeol, SDO contributes to the production of compounds with significant pharmacological properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of SDO:
- Study on Triterpenoid Production : A recent study demonstrated that manipulating the expression of specific enzymes in Saccharomyces cerevisiae could enhance the production of triterpenoids from SDO. By optimizing the metabolic pathways involved in squalene biosynthesis, researchers achieved significant increases in triterpenoid yields .
- Enzymatic Characterization : Kinetic studies have shown that different preparations of oxidosqualene-lanosterol cyclase exhibit varying affinities for SDO. The specificity ratio for the diepoxide was found to be highest with microsomal enzyme preparations .
- Antitumor Activity : In vitro studies indicated that compounds derived from SDO exhibited potent antitumor activity against non-small cell lung carcinoma cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers differentiate between diastereomers in 2,3,22,23-dioxidosqualene mixtures?
To distinguish diastereomers, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, -NMR can resolve stereochemical differences at C-22 and C-23 by analyzing chemical shifts and coupling constants. Additionally, chiral chromatography (e.g., HPLC with chiral stationary phases) can separate diastereomers based on retention times. Studies on similar epoxy-squalene derivatives have demonstrated that diastereomer ratios (e.g., 23R:23S) can be quantified using integrated peak areas in chromatograms .
Q. What is the role of 2,3,22,23-dioxidosqualene in plant secondary metabolite biosynthesis?
This compound serves as a key intermediate in triterpenoid biosynthesis. In Panax ginseng, it is cyclized by oxidosqualene cyclase (OSC) to form dammarenediol-II, a precursor for ginsenosides. Experimental validation involves gene silencing of OSC and tracking metabolite depletion via LC-MS . In Siraitia grosvenorii, it contributes to mogrosides via similar enzymatic cascades, with pathway elucidation requiring isotope-labeled feeding experiments and heterologous expression in yeast .
Q. How can researchers quantify 2,3,22,23-dioxidosqualene in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. A validated method includes lipid extraction (e.g., Bligh-Dyer), derivatization to enhance ionization, and calibration using synthetic standards. Sensitivity can reach sub-picomolar levels, as demonstrated in studies on OSC activity in mammalian cells .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in oxidosqualene cyclase (OSC) inhibition studies using 2,3,22,23-dioxidosqualene?
Contradictions arise from structural heterogeneity (diastereomer ratios) and enzyme isoform specificity. To address this:
- Structural analysis : Co-crystallize OSC with the compound to identify binding pockets and stereochemical preferences.
- Kinetic assays : Compare and values for individual diastereomers using purified OSC isoforms (e.g., human vs. fungal).
- Computational modeling : Molecular dynamics simulations can predict diastereomer-enzyme interactions .
Q. How does diastereomer composition affect the enzymatic cyclization of 2,3,22,23-dioxidosqualene?
Diastereomer ratios influence cyclization efficiency and product profiles. For example, a 2:1 ratio of 23R:23S diastereomers in epoxidation reactions leads to preferential formation of 24(S),25-epoxylanosterol in cholesterol synthesis. Experimental validation involves:
- Stereoselective synthesis : Use chiral catalysts to control diastereomer ratios.
- Enzyme kinetics : Measure turnover rates for each diastereomer using -labeled substrates .
Q. What methodologies are used to study the regulatory role of 2,3,22,23-dioxidosqualene in cholesterol homeostasis?
- Gene knockout models : CRISPR-Cas9-mediated OSC deletion in hepatocytes, followed by lipidomic profiling (e.g., UPLC-QTOF-MS).
- Transcriptomics : RNA-seq to identify downstream genes (e.g., SREBP-2) affected by compound accumulation.
- In vivo tracing : Administer -labeled squalene to track flux through the cholesterol pathway .
Q. How can computational tools predict the bioactivity of 2,3,22,23-dioxidosqualene derivatives?
特性
IUPAC Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSNIWLJXCBGG-TXLDAEQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31063-19-1 | |
Record name | 2,3,22,23-Dioxidosqualene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。